molecular formula C19H36Cl2O2 B3028700 Methyl dichlorostearate CAS No. 27986-38-5

Methyl dichlorostearate

Cat. No.: B3028700
CAS No.: 27986-38-5
M. Wt: 367.4 g/mol
InChI Key: HDINWBRYKNUCEC-UHFFFAOYSA-N
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Description

Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl dichlorostearate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with cell membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, Methyl dichlorostearate is not classified under physical hazards, health hazards, or environmental hazards . In case of inhalation, skin contact, or eye contact, it is recommended to seek medical advice . It is also advised to use personal protective equipment during accidental release measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the stearic acid chain.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where methyl stearate is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl dichlorostearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to methyl stearate.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dichlorostearic acid.

    Reduction: Formation of methyl stearate.

    Substitution: Formation of various substituted stearates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl dichlorostearate involves its interaction with biological membranes. The chlorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, affecting cellular processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl stearate: The non-chlorinated analog of methyl dichlorostearate.

    Dichlorostearic acid: The free acid form of this compound.

    Methyl dichlorooctadecanoate: Another chlorinated derivative of stearic acid.

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its increased lipophilicity compared to methyl stearate makes it more suitable for applications involving lipid interactions. Additionally, its reactivity towards nucleophiles and oxidizing agents provides versatility in chemical synthesis.

Properties

IUPAC Name

methyl 2,2-dichlorooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDINWBRYKNUCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707285
Record name Methyl 2,2-dichlorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27986-38-5
Record name Methyl 2,2-dichlorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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